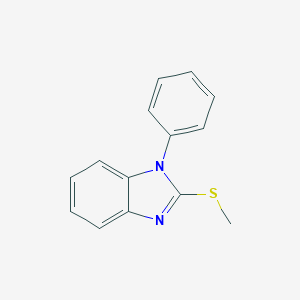![molecular formula C23H24ClN3O2S B398130 2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B398130.png)
2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a thiazolidinone ring, an imine group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazolidinone ring, followed by the introduction of the imine group and the allyl substituent. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction can produce amines.
Scientific Research Applications
2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazolidinone ring may also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-allyl-2-[(3-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-{3-nitrophenyl}acetamide
- 2-{3-allyl-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-[(2Z)-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24ClN3O2S |
|---|---|
Molecular Weight |
442g/mol |
IUPAC Name |
2-[2-(3-chloro-4-methylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-5-11-27-22(29)20(13-21(28)26-19-8-6-7-14(2)16(19)4)30-23(27)25-17-10-9-15(3)18(24)12-17/h5-10,12,20H,1,11,13H2,2-4H3,(H,26,28) |
InChI Key |
KTPDPPXJUVXQGD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2C(=O)N(C(=NC3=CC(=C(C=C3)C)Cl)S2)CC=C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2C(=O)N(C(=NC3=CC(=C(C=C3)C)Cl)S2)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-allyl-2-({5-nitro-2-methylphenyl}imino)-4-oxo-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B398049.png)

![2-[3-allyl-2-({5-nitro-2-methylphenyl}imino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B398053.png)
![2-{3-allyl-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B398055.png)
![2-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398056.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398057.png)
![2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398058.png)
![N-(3-chloro-2-methylphenyl)-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398060.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398061.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398062.png)
![2-[2-(2-cyclooctylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398063.png)
![2-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398064.png)
![2-(3-allyl-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B398065.png)
![4-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B398068.png)
